2-(Difluoromethoxy)benzotrichloride
Overview
Description
2-(Difluoromethoxy)benzotrichloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a difluoromethoxy group attached to a benzotrichloride moiety, which imparts distinct physicochemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzotrichloride typically involves the introduction of a difluoromethoxy group onto a benzotrichloride framework. One common method involves the reaction of 2-hydroxybenzotrichloride with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and typically requires a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)benzotrichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form difluoromethoxybenzoic acid derivatives.
Reduction Reactions: Reduction of the trichloromethyl group can yield difluoromethoxybenzyl alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted benzotrichloride derivatives.
Oxidation Reactions: Difluoromethoxybenzoic acid derivatives.
Reduction Reactions: Difluoromethoxybenzyl alcohol derivatives.
Scientific Research Applications
2-(Difluoromethoxy)benzotrichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzotrichloride is primarily related to its ability to undergo various chemical transformations, which can modulate its biological activity. The difluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)benzotrichloride
- 2-(Methoxy)benzotrichloride
- 2-(Chloromethoxy)benzotrichloride
Comparison
2-(Difluoromethoxy)benzotrichloride is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties compared to its analogs. For instance, the difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications. In contrast, the trifluoromethoxy analog may exhibit different reactivity and biological activity due to the presence of an additional fluorine atom .
Properties
IUPAC Name |
1-(difluoromethoxy)-2-(trichloromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-8(10,11)5-3-1-2-4-6(5)14-7(12)13/h1-4,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRYOKSASUKKTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)(Cl)Cl)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233552 | |
Record name | Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-38-5 | |
Record name | Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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